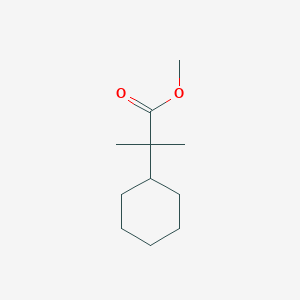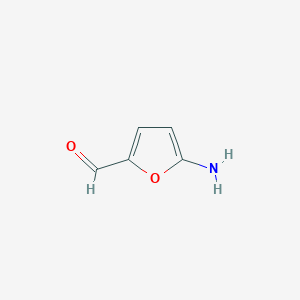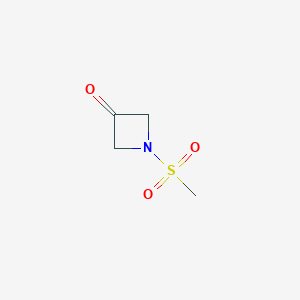
1,2-Bis(bromomethyl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(bromomethyl)-4-methylbenzene, also known as o-xylylene dibromide, is an organic compound with the molecular formula C8H8Br2. It is a derivative of xylene, where two bromomethyl groups are attached to the benzene ring at the 1 and 2 positions, and a methyl group is attached at the 4 position. This compound is known for its reactivity and is used in various chemical syntheses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(bromomethyl)-4-methylbenzene can be synthesized through the bromination of 4-methylbenzyl alcohol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The product is then purified through crystallization or distillation under reduced pressure .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(bromomethyl)-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide (NaN3) for azide substitution and thiourea for thiol substitution.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
Substitution: Formation of azides, thiols, and other substituted derivatives.
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis(bromomethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Employed in the synthesis of bioactive compounds, including inhibitors of human nitric oxide synthases.
Medicine: Utilized in the development of pharmaceutical intermediates and potential therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,2-Bis(bromomethyl)-4-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are highly reactive, allowing the compound to participate in various substitution and addition reactions. These reactions often involve the formation of intermediates that can further react to form more complex structures .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(bromomethyl)benzene: Lacks the methyl group at the 4 position.
1,4-Bis(bromomethyl)benzene: Bromomethyl groups are at the 1 and 4 positions.
1,2-Bis(chloromethyl)benzene: Chlorine atoms replace the bromine atoms
Uniqueness
1,2-Bis(bromomethyl)-4-methylbenzene is unique due to the presence of both bromomethyl and methyl groups on the benzene ring. This combination of functional groups provides distinct reactivity and allows for the synthesis of a wide range of derivatives that are not easily accessible from other similar compounds .
Propiedades
Fórmula molecular |
C9H10Br2 |
|---|---|
Peso molecular |
277.98 g/mol |
Nombre IUPAC |
1,2-bis(bromomethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H10Br2/c1-7-2-3-8(5-10)9(4-7)6-11/h2-4H,5-6H2,1H3 |
Clave InChI |
AAMPRGPYIDMMHU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-[(3,5-Difluorophenyl)methoxy]-6-methylpyridin-2-yl]methanol](/img/structure/B13878695.png)

![Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate](/img/structure/B13878725.png)



![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]propanamide](/img/structure/B13878752.png)
![5-Methoxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]-2-nitrobenzoic acid](/img/structure/B13878755.png)




![4-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]phenol](/img/structure/B13878779.png)
